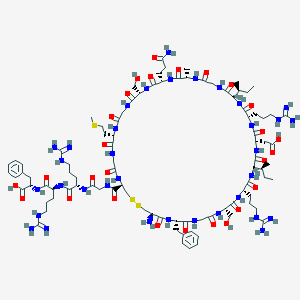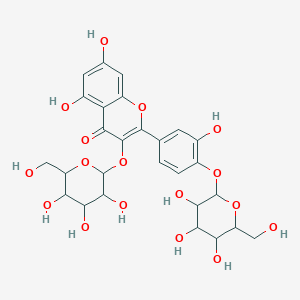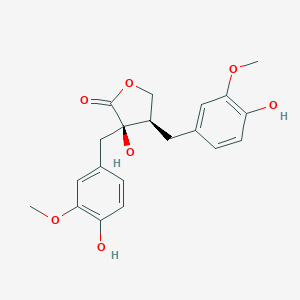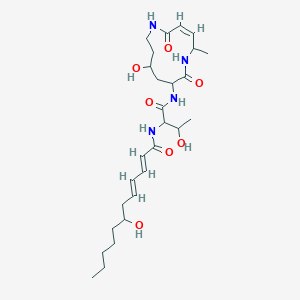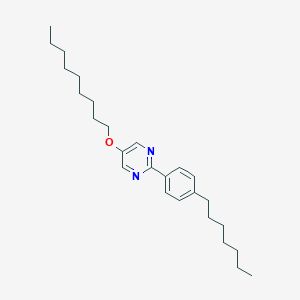
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. C16 has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is not fully understood. However, it has been proposed that 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine exerts its anti-inflammatory activity by inhibiting the activation of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. Inhibition of NF-κB signaling pathway by 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine leads to the suppression of pro-inflammatory cytokine production. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to exhibit low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its potent anti-inflammatory, antitumor, and antimicrobial properties. It has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine. One of the areas of interest is the development of new formulations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a chemotherapeutic agent for the treatment of cancer is also an area of active research. Overall, the future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine are promising and hold great potential for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine involves the condensation of 4-heptylbenzaldehyde and 5-nonyloxy-2-aminopyrimidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
Numéro CAS |
121640-72-0 |
|---|---|
Nom du produit |
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine |
Formule moléculaire |
C26H40N2O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-(4-heptylphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-12-14-20-29-25-21-27-26(28-22-25)24-18-16-23(17-19-24)15-13-11-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
Clé InChI |
CURZUZONNWVXNX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
SMILES canonique |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Synonymes |
2-(4-Heptylphenyl)-5-(nonyloxy)-pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



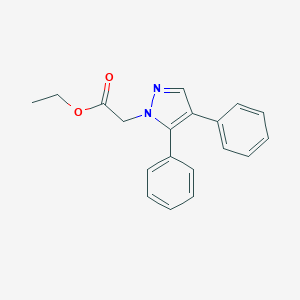

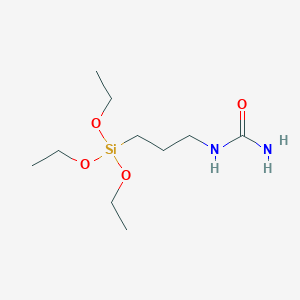
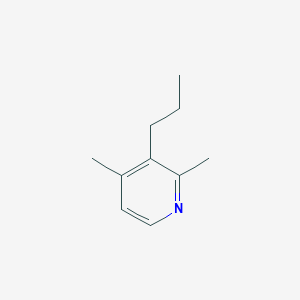
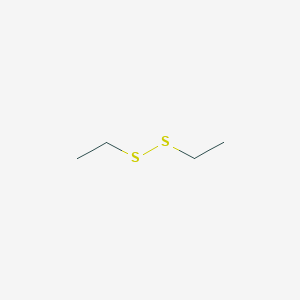
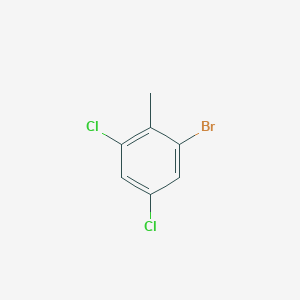
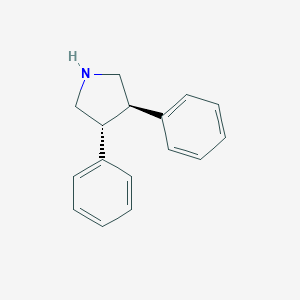
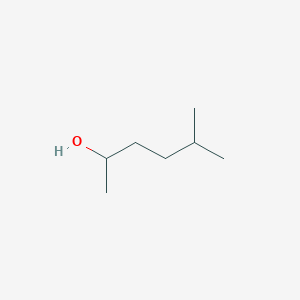
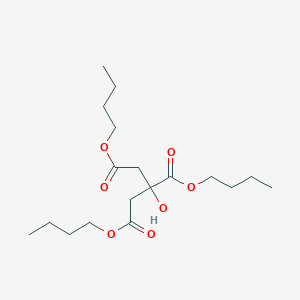
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
